Lunularic acid

Catalog No.
S533816
CAS No.
23255-59-6
M.F
C15H14O4
M. Wt
258.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lunularic acid

CAS Number

23255-59-6

Product Name

Lunularic acid

IUPAC Name

2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoic acid

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C15H14O4/c16-12-8-5-10(6-9-12)4-7-11-2-1-3-13(17)14(11)15(18)19/h1-3,5-6,8-9,16-17H,4,7H2,(H,18,19)

InChI Key

GFSQDOUEUWXRSL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)C(=O)O)CCC2=CC=C(C=C2)O

Solubility

Soluble in DMSO

Synonyms

lunularic acid, lunularic acid, monosodium salt

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)O)CCC2=CC=C(C=C2)O

Description

The exact mass of the compound Lunularic acid is 258.0892 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. It belongs to the ontological category of stilbenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]. However, this does not mean our product can be used or applied in the same or a similar way.

Cyto- and Genotoxic Effects of Lunularic Acid in Allium cepa L. Root Tip Meristem Cells

Biological and Structural Similarity between Lunularic Acid and Abscisic Acid

    Scientific Field: Bioscience, Biotechnology, and Biochemistry

    Summary of the Application: This research explored the biological and structural similarity between LA and Abscisic Acid (ABA).

    Results or Outcomes: LA and ABA equally inhibited the growth of Lunularia cruciata A18 strain callus at 40 and 120 μM.

Lunularic acid is a naturally occurring compound classified as a dihydrostilbene. It is primarily recognized for its role as a plant growth inhibitor, exhibiting significant effects on the elongation of roots and shoots in various plant species. The molecular formula of lunularic acid is C15H14O4, and it features a unique structure that contributes to its biological activity and potential applications in agriculture and horticulture.

Lunularic acid's role as a plant growth inhibitor is an area of ongoing research. Studies suggest it might influence bud development and gemmae (asexual reproductive structures) formation in liverworts []. The specific mechanism by which it achieves this inhibition remains unclear.

Typical of phenolic compounds. It can undergo oxidation to form related compounds and can also participate in esterification reactions. Notably, lunularic acid has been synthesized through several methods, including the Pfitzinger reaction, which involves the reaction of isatin with halogenated pyruvic acids . Additionally, its interactions with other compounds can lead to the formation of derivatives that may enhance or alter its biological activity .

Lunularic acid exhibits notable biological activity, particularly as a plant growth regulator. Research indicates that it effectively inhibits germination and growth in various plants, such as cress and lettuce, at concentrations around 1 mM . It has also been shown to inhibit gibberellic acid-induced alpha-amylase activity, suggesting potential applications in managing plant growth and development by modulating hormone action . Furthermore, lunularic acid binds with moderate affinity to specific receptors involved in plant growth regulation, indicating its role in signaling pathways related to growth inhibition .

The synthesis of lunularic acid has been explored through several methodologies:

  • Pfitzinger Reaction: This method involves the reaction of isatin with chloro- or bromo-pyruvic acid to yield lunularic acid .
  • Natural Extraction: Lunularic acid can also be isolated from various plant sources where it naturally occurs.
  • Total Synthesis: Recent studies have focused on developing efficient synthetic routes that allow for the production of lunularic acid from simpler organic precursors .

Lunularic acid has several applications, particularly in agriculture:

  • Plant Growth Regulation: It is utilized as a natural herbicide or growth inhibitor to manage unwanted plant growth.
  • Research Tool: Due to its ability to modulate plant growth responses, lunularic acid serves as a valuable tool for studying plant physiology and hormone interactions.
  • Potential Pharmaceutical Uses: Investigations are ongoing into its potential therapeutic properties beyond plant biology.

Studies have shown that lunularic acid interacts with various biological systems. Its binding affinity to the receptor for 1-N-naphthylphthalamic acid suggests that it may influence signaling pathways related to plant growth regulation . Additionally, research indicates that lunularic acid's effects on enzyme activity (such as alpha-amylase) further elucidate its role in modulating physiological processes within plants .

Lunularic acid shares structural similarities with several other compounds, particularly within the class of dihydrostilbenes and related phenolic compounds. Here are some notable comparisons:

Compound NameStructure TypeBiological ActivityUnique Features
Abscisic AcidDiterpenoidPlant stress response regulatorKey role in seed dormancy
Hydrangeic AcidPhenolic CompoundGrowth inhibition similar to lunularic acidDerived from hydrangea plants
ThunberginolDihydrostilbeneAntioxidant propertiesExhibits different receptor interactions

Lunularic acid stands out due to its specific inhibitory effects on root elongation and its unique binding characteristics compared to these similar compounds. Its dual role as both a natural growth inhibitor and a research tool makes it particularly valuable in both agricultural and scientific contexts.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Exact Mass

258.0892

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9ZQ3FYV21C

Other CAS

23255-59-6

Wikipedia

Lunularic acid

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]

Dates

Modify: 2023-08-15
1: Mukkamala R, Hossain A, Singh Aidhen I. Valuable building block for the synthesis of lunularic acid, hydrangeic acid and their analogues. Nat Prod Res. 2017 May;31(9):1085-1090. doi: 10.1080/14786419.2016.1274891. Epub 2017 Jan 3. PubMed PMID: 28044457.
2: Ghosh TK, Kaneko M, Akter K, Murai S, Komatsu K, Ishizaki K, Yamato KT, Kohchi T, Takezawa D. Abscisic acid-induced gene expression in the liverwort Marchantia polymorpha is mediated by evolutionarily conserved promoter elements. Physiol Plant. 2016 Apr;156(4):407-20. doi: 10.1111/ppl.12385. Epub 2015 Oct 12. PubMed PMID: 26456006.
3: Fang X, Lin X, Liang S, Zhang WD, Feng Y, Ruan KF. Two new compounds from Hicriopteris glauca and their potential antitumor activities. J Asian Nat Prod Res. 2012;14(12):1175-9. doi: 10.1080/10286020.2012.739615. Epub 2012 Nov 19. PubMed PMID: 23157308.
4: Zhou K, Wu B, Zhuang Y, Ding L, Liu Z, Qiu F. [Chemical constituents of fresh celery]. Zhongguo Zhong Yao Za Zhi. 2009 Jun;34(12):1512-5. Chinese. PubMed PMID: 19777835.
5: Nguyen TH, Castanet AS, Mortier J. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. Org Lett. 2006 Feb 16;8(4):765-8. PubMed PMID: 16468762.
6: Bertl E, Becker H, Eicher T, Herhaus C, Kapadia G, Bartsch H, Gerhäuser C. Inhibition of endothelial cell functions by novel potential cancer chemopreventive agents. Biochem Biophys Res Commun. 2004 Dec 3;325(1):287-95. PubMed PMID: 15522231.
7: Eckermann C, Schröder G, Eckermann S, Strack D, Schmidt J, Schneider B, Schröder J. Stilbenecarboxylate biosynthesis: a new function in the family of chalcone synthase-related proteins. Phytochemistry. 2003 Feb;62(3):271-86. PubMed PMID: 12620338.
8: Yoshikawa H, Ichiki Y, Sakakibara KD, Tamura H, Suiko M. The biological and structural similarity between lunularic acid and abscisic acid. Biosci Biotechnol Biochem. 2002 Apr;66(4):840-6. PubMed PMID: 12036058.
9: Nakayama T, Fukushi Y, Mizutani J, Tahara S. Inhibiting Effects of Lunularic Acid Analogs on the Growth of Liverwort, Watercress, and Timothy Grass. Biosci Biotechnol Biochem. 1996 Jan;60(5):862-5. doi: 10.1271/bbb.60.862. PubMed PMID: 27281146.
10: Wurzel G, Becker H, Eicher T, Tiefensee K. Molluscicidal properties of constituents from the liverwort Ricciocarpos natans and of synthetic lunularic acid derivatives. Planta Med. 1990 Oct;56(5):444-5. PubMed PMID: 2077548.
11: Imoto SA, Ohta Y. Intracellular Localization of Lunularic Acid and Prelunularic Acid in Suspension Cultured Cells of Marchantia polymorpha. Plant Physiol. 1985 Nov;79(3):751-5. PubMed PMID: 16664486; PubMed Central PMCID: PMC1074965.
12: Pryce RJ. Lunularic acid, a common endogenous growth inhibitor of liverworts. Planta. 1971 Dec;97(4):354-7. doi: 10.1007/BF00390214. PubMed PMID: 24493279.

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